(3-Amino-4-phenyl-6-p-tolyl-thieno[2,3-b]pyridin-2-yl)-phenyl-methanone
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Overview
Description
(3-Amino-4-phenyl-6-p-tolyl-thieno[2,3-b]pyridin-2-yl)-phenyl-methanone is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The thieno[2,3-b]pyridine scaffold is a notable feature of this compound, which is known for its diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4-phenyl-6-p-tolyl-thieno[2,3-b]pyridin-2-yl)-phenyl-methanone typically involves multiple steps. One common method involves the condensation of 3-amino-4-phenyl-6-p-tolyl-thieno[2,3-b]pyridine with benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(3-Amino-4-phenyl-6-p-tolyl-thieno[2,3-b]pyridin-2-yl)-phenyl-methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
(3-Amino-4-phenyl-6-p-tolyl-thieno[2,3-b]pyridin-2-yl)-phenyl-methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3-Amino-4-phenyl-6-p-tolyl-thieno[2,3-b]pyridin-2-yl)-phenyl-methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Thieno[3,4-b]pyridine: Shares the thieno-pyridine scaffold and exhibits comparable pharmacological properties.
Uniqueness
(3-Amino-4-phenyl-6-p-tolyl-thieno[2,3-b]pyridin-2-yl)-phenyl-methanone is unique due to its specific substitution pattern and the presence of both amino and methanone functional groups. This combination of features contributes to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C27H20N2OS |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
[3-amino-6-(4-methylphenyl)-4-phenylthieno[2,3-b]pyridin-2-yl]-phenylmethanone |
InChI |
InChI=1S/C27H20N2OS/c1-17-12-14-19(15-13-17)22-16-21(18-8-4-2-5-9-18)23-24(28)26(31-27(23)29-22)25(30)20-10-6-3-7-11-20/h2-16H,28H2,1H3 |
InChI Key |
KSMKZKZGTQLKMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=CC=C4)C(=C(S3)C(=O)C5=CC=CC=C5)N |
Origin of Product |
United States |
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